S-Adenosyl-L-methionine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Adenosyl-L-methionine-d3: is a deuterated form of S-Adenosyl-L-methionine, a naturally occurring compound found in all living cells. It plays a crucial role in methylation reactions, where it donates methyl groups to various substrates, including DNA, proteins, and lipids. The deuterated form, this compound, is used in scientific research to study metabolic pathways and enzyme mechanisms due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Adenosyl-L-methionine-d3 is synthesized from methionine and ATP through the action of methionine adenosyltransferase. The deuterated form is produced by incorporating deuterium atoms into the methionine molecule before the enzymatic reaction. This process involves the use of deuterated water (D2O) and other deuterated reagents to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound involves microbial fermentation using genetically engineered strains of bacteria or yeast. These microorganisms are cultured in a medium containing deuterated substrates, allowing them to produce the deuterated compound. The product is then purified using chromatographic techniques to achieve high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions: S-Adenosyl-L-methionine-d3 undergoes various chemical reactions, including:
Methylation: Transfers a methyl group to substrates such as DNA, RNA, proteins, and small molecules.
Decarboxylation: Converts to decarboxylated S-Adenosyl-L-methionine, which participates in polyamine biosynthesis.
Transmethylation: Involves the transfer of a methyl group to an acceptor molecule, forming S-Adenosyl-L-homocysteine
Common Reagents and Conditions:
Methylation: Requires methyltransferase enzymes and substrates like DNA or proteins.
Decarboxylation: Involves decarboxylase enzymes and specific cofactors.
Transmethylation: Utilizes methyltransferase enzymes and acceptor molecules
Major Products:
Methylated DNA/RNA: Resulting from methylation reactions.
Polyamines: Produced from decarboxylation reactions.
S-Adenosyl-L-homocysteine: Formed during transmethylation
Scientific Research Applications
Chemistry: S-Adenosyl-L-methionine-d3 is used as a stable isotope-labeled compound in mass spectrometry to study metabolic pathways and enzyme kinetics. It helps in quantifying the turnover rates of methylation reactions and identifying intermediates in biosynthetic pathways .
Biology: In biological research, this compound is used to investigate the role of methylation in gene expression, epigenetics, and cellular signaling. It aids in understanding how methylation affects DNA and protein function .
Medicine: this compound is used in clinical studies to explore its potential therapeutic effects in treating depression, liver diseases, and osteoarthritis. It is also used to study the pharmacokinetics and metabolism of S-Adenosyl-L-methionine in the human body .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and nutraceuticals. It is also employed in the development of diagnostic assays for measuring methylation levels in biological samples .
Mechanism of Action
S-Adenosyl-L-methionine-d3 exerts its effects through methylation reactions, where it donates a methyl group to various substrates. This process is catalyzed by methyltransferase enzymes. The methyl group transfer alters the structure and function of the target molecules, affecting gene expression, protein activity, and cellular signaling pathways. The deuterium atoms in this compound provide stability and allow for precise tracking of the methylation process in research studies .
Comparison with Similar Compounds
S-Adenosyl-L-methionine: The non-deuterated form, widely used in biological and medical research.
S-Adenosyl-L-homocysteine: A product of transmethylation reactions, involved in the regulation of methylation processes.
Decarboxylated S-Adenosyl-L-methionine: Participates in polyamine biosynthesis
Uniqueness: S-Adenosyl-L-methionine-d3 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. The incorporation of deuterium atoms provides enhanced stability and enables detailed analysis of methylation reactions and enzyme mechanisms .
Properties
Molecular Formula |
C15H22N6O5S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-(trideuteriomethyl)sulfonio]butanoate |
InChI |
InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1/i1D3 |
InChI Key |
MEFKEPWMEQBLKI-JSJAHMFWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.